4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Overview
Description
Preparation Methods
The synthesis of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with formaldehyde and piperidin-4-ol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .
Chemical Reactions Analysis
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Scientific Research Applications
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and are widely used in medicinal chemistry for drug development.
3,4-Dimethoxyaniline derivatives: These compounds have similar functional groups and are studied for their biological activities and synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(3,4-dimethoxyanilino)methyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBTNJLRSTNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.